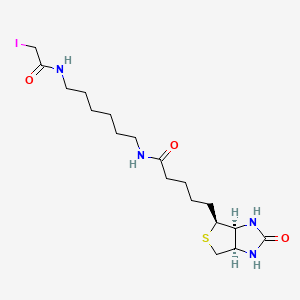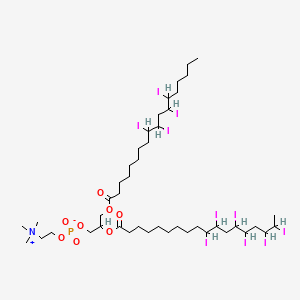
Ipidacrin
Übersicht
Beschreibung
Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine, is a reversible acetylcholinesterase inhibitor. It was first synthesized by the National Research Center for Biologically Active Compounds in the Russian Federation. This compound is a modification of the older drug tacrine (Cognex) and is used in the treatment of memory disorders of different origins .
Wissenschaftliche Forschungsanwendungen
Ipidacrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the synthesis of various derivatives and conjugates for studying structure-activity relationships.
Biology: Ipidacrine is used to study the effects of acetylcholinesterase inhibition on neurotransmission and muscle contraction.
Medicine: It is primarily used in the treatment of memory disorders, including Alzheimer’s disease and vascular dementia.
Industry: Ipidacrine hydrochloride is used in the pharmaceutical industry for the production of drugs targeting memory disorders.
Wirkmechanismus
Ipidacrine exerts its effects through a combination of two primary mechanisms:
Blockade of Potassium Channels: Ipidacrine blocks membrane potassium channels in neurons and muscle cells, which enhances impulse transmission in the central nervous system and neuromuscular synapses.
Reversible Inhibition of Acetylcholinesterase: By inhibiting acetylcholinesterase, ipidacrine increases the levels of acetylcholine in synapses, thereby enhancing cholinergic transmission.
These mechanisms result in improved cognitive function and muscle contraction, making ipidacrine effective in treating memory disorders and neuromuscular conditions.
Biochemische Analyse
Biochemical Properties
Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . Ipidacrine enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .
Cellular Effects
Ipidacrine has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .
Molecular Mechanism
The molecular mechanism of Ipidacrine involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .
Temporal Effects in Laboratory Settings
It is known that Ipidacrine is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .
Dosage Effects in Animal Models
It is known that Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .
Metabolic Pathways
As a reversible acetylcholinesterase inhibitor, Ipidacrine likely interacts with enzymes involved in the breakdown of acetylcholine .
Transport and Distribution
Given its role as a reversible acetylcholinesterase inhibitor, it is likely that Ipidacrine is transported to sites where acetylcholine is present .
Subcellular Localization
Given its role in blocking membrane potassium channels, it is likely that Ipidacrine is localized to the cell membrane where these channels are present .
Vorbereitungsmethoden
The synthesis of ipidacrine involves the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester is then used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . The industrial production method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate .
Analyse Chemischer Reaktionen
Ipidacrine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less commonly reported for ipidacrine, but it can undergo typical organic oxidation and reduction reactions under appropriate conditions.
Substitution: Ipidacrine can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include polyphosphoric acid, trialkyl phosphate, and various alkylating agents. The major products formed from these reactions are typically derivatives of ipidacrine with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
Ipidacrine is similar to other acetylcholinesterase inhibitors, such as:
Tacrine (Cognex): Ipidacrine is a modification of tacrine and shares similar mechanisms of action but has improved pharmacokinetic properties.
Donepezil (Aricept): Both compounds inhibit acetylcholinesterase, but donepezil is more selective for central acetylcholinesterase and has a longer half-life.
Rivastigmine (Exelon): Like ipidacrine, rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase, but it is used primarily in the treatment of Alzheimer’s disease.
Ipidacrine’s uniqueness lies in its dual mechanism of action, combining potassium channel blockade with acetylcholinesterase inhibition, which provides a broader range of therapeutic effects .
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMKAJIQOXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048299 | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62732-44-9 | |
| Record name | Ipidacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipidacrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipidacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipidacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62732-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPIDACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














